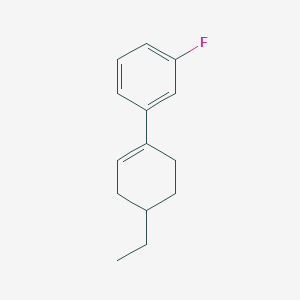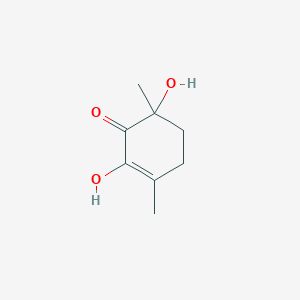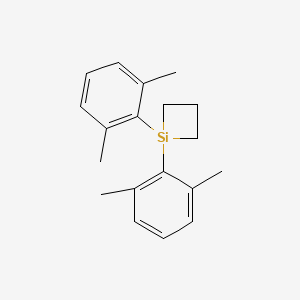![molecular formula C18H24O2 B12599813 5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene CAS No. 871978-79-9](/img/structure/B12599813.png)
5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene is a chemical compound with the molecular formula C18H24O2 It is known for its unique structure, which includes a methoxyphenoxy group attached to an octahydro-1H-4,7-methanoindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyphenol with a suitable alkylating agent to form the 4-methoxyphenoxy group. This intermediate is then reacted with an octahydro-1H-4,7-methanoindene derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The methoxyphenoxy group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Shares the methoxyphenoxy group but lacks the octahydro-1H-4,7-methanoindene core.
Octahydro-1H-4,7-methanoindene: Contains the core structure but lacks the methoxyphenoxy group.
Uniqueness
5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies .
Properties
CAS No. |
871978-79-9 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
8-[(4-methoxyphenoxy)methyl]tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C18H24O2/c1-19-14-5-7-15(8-6-14)20-11-13-9-12-10-18(13)17-4-2-3-16(12)17/h5-8,12-13,16-18H,2-4,9-11H2,1H3 |
InChI Key |
VAGHQKRLIKIQAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CC3CC2C4C3CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Cyclopropylamino)phenyl]acetamide](/img/structure/B12599738.png)
![4-Piperidinecarboxylic acid, 1-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12599740.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-](/img/structure/B12599745.png)
![Azuleno[2,1-b]thiophene, 9-bromo-](/img/structure/B12599746.png)


![1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium](/img/structure/B12599759.png)
![3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12599766.png)
![N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine](/img/structure/B12599777.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)



